5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S3/c1-7-15-9(5-22-7)6-23-14-18-17-13(24-14)16-12(20)10-4-11(21-19-10)8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRLHVGQCVXFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a complex structure that incorporates isoxazole and thiadiazole moieties, which are known to exhibit various pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). For example, derivatives of thiadiazole and isoxazole have been reported to possess significant anti-tubercular activity with minimum inhibitory concentrations (MIC) ranging from 0.045 µg/mL to higher values depending on the specific derivative tested .
- Anticancer Activity : Some isoxazole derivatives have demonstrated cytotoxic effects in cancer cell lines. For instance, in studies on HL-60 cells, certain isoxazoles induced apoptosis and cell cycle arrest, indicating their potential as anticancer agents . The expression analysis of apoptosis-related genes such as Bcl-2 and p21 revealed that these compounds can modulate key pathways involved in cancer progression.
- Inhibition of Carbonic Anhydrase : A series of derivatives related to this compound were evaluated for their inhibitory effects on human carbonic anhydrase isoforms. Although many exhibited weak inhibition, some showed modest activity that could be further explored for therapeutic applications .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of thiadiazole derivatives revealed that specific compounds within this class exhibited significant activity against resistant strains of Mtb. The lead compound demonstrated a favorable pharmacokinetic profile with good metabolic stability and bioavailability, suggesting its potential as a therapeutic agent against tuberculosis .
Case Study 2: Cytotoxicity in Cancer Cells
Research involving the evaluation of isoxazole derivatives indicated that certain compounds led to a decrease in Bcl-2 expression while increasing p21 levels in HL-60 cells. This dual action suggests a mechanism where these compounds can promote apoptosis while also causing cell cycle arrest, making them candidates for further development in cancer therapy .
Data Tables
| Activity | Compound | MIC (µg/mL) | Effect |
|---|---|---|---|
| Antitubercular | 5-Cyclopropyl-N-(5-(2-methylthiazol-4-yl)...) | 0.045 | Significant inhibition of Mtb growth |
| Cytotoxicity | Isoxazole derivative (3) | 86 - 755 | Induced apoptosis in HL-60 cells |
| Carbonic Anhydrase Inhibition | N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol...) | 96.0 | Modest inhibitor against hCA I |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to 5-cyclopropyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have shown promising results in inducing apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties. A notable study demonstrated that such compounds can inhibit tumor growth by disrupting cellular proliferation pathways and inducing programmed cell death .
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects. Research has shown that related compounds can inhibit key inflammatory pathways, including the 5-lipoxygenase pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. Molecular docking studies have indicated that This compound might interact effectively with the target enzymes, thereby reducing inflammation .
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial properties. In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Cytotoxicity Assays
In a comprehensive study evaluating the cytotoxic effects of thiadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives induced significant cell death at micromolar concentrations. The study concluded that modifications to the thiadiazole ring could enhance anticancer activity .
Inhibition of Inflammatory Markers
Another study focused on the anti-inflammatory effects of related compounds showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with these derivatives in vitro. This suggests a potential therapeutic role for This compound in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Systems
(a) 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters ()
- Core Structure: 1,2,4-Triazole with a thioester group (e.g., Compound 6a: 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate) .
- Comparison :
- The triazole ring (N3) in these compounds contrasts with the thiadiazole (N,S) in the target compound. Triazoles exhibit different electronic profiles due to fewer sulfur atoms, which may reduce π-π stacking interactions.
- Thioesters in triazole derivatives are more hydrolytically labile than the thioether linkage in the target compound, suggesting greater stability for the latter.
(b) Thiazol-5-ylmethyl Carbamates ()
Functional Group Analysis
Hypothetical Bioactivity and Solubility
- Bioactivity :
- Thiadiazoles and thiazoles are associated with antimicrobial and kinase-inhibitory activities. The target compound’s combination of these rings may synergize effects.
- Cyclopropyl groups in drug design are linked to improved bioavailability (e.g., antiviral agents).
- Solubility :
- The carboxamide and sulfur atoms may enhance water solubility compared to purely aromatic analogs.
Data Table: Structural and Functional Comparison
Q & A
Q. What synthetic methodologies are commonly employed to construct the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. For example, refluxing N-phenylthiosemicarbazide with POCl₃ at 90°C for 3 hours under acidic conditions generates the thiadiazole backbone, followed by precipitation at pH 8–9 . Alternative methods involve iodine-mediated cyclization in DMF with triethylamine, which eliminates sulfur and forms the thiadiazole ring .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify substituent connectivity and regiochemistry. For instance, the methylthiazole and cyclopropyl groups exhibit distinct proton environments in the aromatic/alkyl regions. Additional validation includes HPLC-MS for purity (>97%) and FT-IR to confirm functional groups like the carboxamide (-CONH-) and thioether (-S-) linkages .
Q. What role does the cyclopropyl group play in the compound’s physicochemical properties?
The cyclopropyl moiety enhances metabolic stability by reducing oxidative degradation in vivo. Its rigid, non-planar structure also influences lipophilicity (logP), which can be optimized via substituent adjustments (e.g., halogenation or alkylation) to improve membrane permeability .
Q. How are S-alkyl derivatives of this compound synthesized?
S-alkylation is achieved by reacting the thiol (-SH) group of the thiadiazole with alkyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF). For example, (2-methylthiazol-4-yl)methylthio derivatives are prepared by substituting the thiol group with a methylthiazole-containing alkyl bromide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antitumor activity?
SAR analysis involves systematic modifications:
- Thiadiazole substitutions : Replacing the 2-methylthiazole with bulkier groups (e.g., benzothiazole) may enhance kinase inhibition .
- Isoxazole modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the isoxazole 5-position can improve DNA intercalation .
- Thioether linker : Replacing sulfur with selenide or oxygen alters redox activity and cytotoxicity .
Q. How can contradictory results in biological activity assays (e.g., cytotoxicity vs. selectivity) be resolved?
Discrepancies often arise from assay conditions (e.g., pH, cell line variability). For example, thiadiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation of the carboxamide group . To address this:
Q. What strategies improve synthetic yield during the iodine-mediated cyclization step?
Key optimizations include:
Q. How can computational modeling predict metabolic liabilities of this compound?
In silico tools (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites:
- The thioether linker is prone to CYP450-mediated oxidation; replacing it with a sulfone group reduces clearance.
- The cyclopropyl ring may undergo epoxidation, which can be mitigated by fluorine substitution .
Methodological Notes
- Synthetic Reproducibility : Always confirm anhydrous conditions for POCl₃-mediated reactions to avoid hydrolysis .
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to rule out regiochemical ambiguities .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
